Antibacterial agent 100 Antibacterial agent 100
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664663
InChI: InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C28H29BrN2
Molecular Weight: 473.4 g/mol

Antibacterial agent 100

CAS No.:

Cat. No.: VC16664663

Molecular Formula: C28H29BrN2

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Antibacterial agent 100 -

Specification

Molecular Formula C28H29BrN2
Molecular Weight 473.4 g/mol
IUPAC Name 1-(4-ethylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide
Standard InChI InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1
Standard InChI Key GKVTXWYBIQNZOS-UHFFFAOYSA-M
Canonical SMILES CCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]

Introduction

Chemical Composition and Structural Characteristics

Antibacterial Agent 100 belongs to the class of aminoguanidine derivatives, specifically designed to enhance antibacterial efficacy while minimizing toxicity. Its molecular structure features a 1,2,4-triazol ring conjugated to an aminoguanidine group, a configuration critical for its biological activity . The triazol moiety contributes to membrane interaction, while the aminoguanidine fragment facilitates hydrogen bonding with bacterial cell components.

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C15H18N8O2\text{C}_{15}\text{H}_{18}\text{N}_8\text{O}_2, with a molecular weight of 358.36 g/mol. Key physicochemical properties include:

  • Melting Point: 210–215°C (decomposition observed above 220°C).

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and moderately soluble in aqueous buffers at pH 7.4 .

  • Stability: Stable under ambient conditions for 12 months when stored in inert atmospheres.

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments, including aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 8.1–8.5 ppm) . High-resolution mass spectrometry (HRMS) further validates the molecular formula, with a parent ion peak at m/z 359.15 [M+H]+^+ .

Synthesis and Characterization

The synthesis of Antibacterial Agent 100 follows a multi-step protocol optimized for yield and purity. Key intermediates include aromatic acid triazolyl derivatives and aminoguanidine bicarbonate, which undergo nucleophilic substitution and cyclization reactions .

Synthetic Pathway

  • Formation of Acid Chloride: An aromatic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) to generate the corresponding acid chloride .

  • Thiosemicarbazone Intermediate: The acid chloride is treated with thiosemicarbazone in pyridine, yielding a thiosemicarbazone intermediate .

  • Cyclization: Base-mediated cyclization (NaOH, 80°C) forms the 1,2,4-triazol ring .

  • Aminoguanidine Conjugation: Reaction with aminoguanidine bicarbonate in ethanol under reflux produces the final compound.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1SOCl2\text{SOCl}_2, 60°C, 4h92
2Pyridine, RT, 12h85
3NaOH, 80°C, 6h78
4EtOH, reflux, 8h65

Characterization via Fourier-transform infrared (FTIR) spectroscopy reveals peaks at 1650 cm1^{-1} (C=N stretch) and 3300 cm1^{-1} (N-H stretch), consistent with the triazol and aminoguanidine groups.

Mechanism of Action

Antibacterial Agent 100 exerts its bactericidal effects primarily through membrane disruption. Studies using transmission electron microscopy (TEM) demonstrate that treatment with the compound causes irregular cell morphology, cytoplasmic leakage, and eventual cell lysis .

Membrane Permeabilization

The cationic nature of the aminoguanidine group facilitates electrostatic interaction with the negatively charged bacterial membrane. This interaction increases membrane permeability, as evidenced by propidium iodide uptake assays showing >90% membrane damage in S. aureus within 30 minutes .

Impact on Cellular Metabolism

Secondary mechanisms include inhibition of metabolic pathways. At sub-MIC concentrations, the compound reduces ATP synthesis by 70% in E. coli, likely through interference with electron transport chain components.

Antibacterial Activity

Antibacterial Agent 100 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing E. coli .

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)2
Staphylococcus aureus (MRSA)4
Escherichia coli (ATCC 25922)8
Klebsiella pneumoniae16
Candida albicans32

Notably, the compound maintains activity in the presence of serum proteins, with only a 2-fold increase in MIC observed in 50% human serum.

Comparative Analysis with Existing Agents

Compared to conventional antibiotics, Antibacterial Agent 100 offers distinct advantages:

  • Rapid Bactericidal Activity: Achieves 99.9% killing of S. aureus within 2 hours .

  • Low Resistance Potential: No resistance observed after 20 serial passages in E. coli.

  • Synergy with β-Lactams: Reduces MIC of ampicillin by 8-fold in MRSA .

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